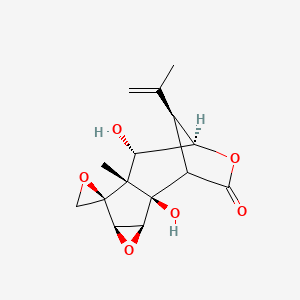
1-(3-Chlorophenyl)hexan-1-amine hydrochloride
Vue d'ensemble
Description
1-(3-Chlorophenyl)hexan-1-amine hydrochloride, also known as 1-(3-chlorophenyl)hexane-1-amine HCl, is a synthetic compound that has a wide range of applications in scientific research. It is a white, crystalline solid that is soluble in water and has a melting point of 143-145°C. 1-(3-Chlorophenyl)hexan-1-amine hydrochloride is used in biochemical and physiological studies, as well as in laboratory experiments. It is also used in the synthesis of other compounds, such as drugs and other organic compounds.
Applications De Recherche Scientifique
Reactivity and Fragmentation
- 1-(3-Chlorophenyl)hexan-1-amine hydrochloride demonstrates unique reactivity due to strain and concomitant weakening of the N-C bond. This leads to interesting fragmentation reactions, contributing to the understanding of chemical bond stability and reactivity under various conditions (Grob & Krasnobajew, 1964).
Synthesis of Amines
- The compound plays a role in the synthesis of amines, specifically in procedures for the reduction of primary, secondary, and tertiary amides to amines. This has implications for large-scale applications and laboratory use (Reeves et al., 2013).
Extraction of Heavy Metals
- It's involved in the extraction of heavy metals, such as chromium, from aqueous solutions. This has significant implications for environmental cleanup and industrial processes (Someda et al., 2005).
Research on Skin Sensitizers
- The compound contributes to the research on skin sensitizers, particularly in studying the chemical selectivity and reactivity of various skin sensitizing agents (Meschkat et al., 2001).
Chromatographic Separation
- It's used in chromatographic methods for the separation of isomers, which is crucial in the pharmaceutical industry and chemical analysis (Vaccher et al., 1991).
Synthesis of Complex Organic Compounds
- The compound is integral in synthesizing complex organic molecules, such as N-hydroxylysine and laminine, showcasing its importance in organic chemistry and medicinal research (Genêt et al., 1993).
Catalysis in Chemical Reactions
- It aids in understanding catalysis, particularly in the oligomerization of ethene, thus contributing to the development of new catalysts and processes in industrial chemistry (Höhne et al., 2017).
Alternative Methods for Amine Synthesis
- The compound is part of alternative methods for synthesizing amines from aromatic nitro compounds, which is significant in developing new synthetic pathways and chemical processes (Pehlivan et al., 2011).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)hexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-2-3-4-8-12(14)10-6-5-7-11(13)9-10;/h5-7,9,12H,2-4,8,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRTUVOBSNXXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC(=CC=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)hexan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine](/img/structure/B1489857.png)



